Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, esters, and thiophenes. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
Preparation Methods
The synthesis of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the 2,4-Dichlorophenoxybutanoate Intermediate: This step involves the reaction of 2,4-dichlorophenol with butanoic acid in the presence of a suitable catalyst to form the ethyl ester of 2,4-dichlorophenoxybutanoate.
Amidation Reaction: The intermediate is then reacted with an amine to form the butanamido derivative.
Coupling with Thiophene Derivative: The butanamido intermediate is coupled with a thiophene derivative under specific conditions to form the final product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems.
Chemical Reactions Analysis
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Scientific Research Applications
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amide and ester groups can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues .
Comparison with Similar Compounds
ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Ethyl 4-(2,4-dichlorophenoxy)butanoate: This compound shares the 2,4-dichlorophenoxy group but lacks the thiophene and amide functionalities.
2-(2,4-Dichlorophenoxy)ethyl N-(4-fluorophenyl)carbamate: This compound has a similar phenoxy group but differs in its carbamate functionality.
N-[2-(2,4-Dichlorophenoxy)ethyl]-N,N-dimethylamine: This compound also contains the 2,4-dichlorophenoxy group but has a different amine functionality.
These comparisons highlight the unique structural features and reactivity of ETHYL 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]-5-{[2-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H28Cl2N2O7S |
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Molecular Weight |
607.5 g/mol |
IUPAC Name |
ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-[(2-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C28H28Cl2N2O7S/c1-4-37-27(35)18-9-6-7-10-20(18)31-25(34)24-16(3)23(28(36)38-5-2)26(40-24)32-22(33)11-8-14-39-21-13-12-17(29)15-19(21)30/h6-7,9-10,12-13,15H,4-5,8,11,14H2,1-3H3,(H,31,34)(H,32,33) |
InChI Key |
YICRRLYYNCVRNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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